tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate
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Overview
Description
tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate is a chemical compound that features a tert-butyl ester group, an amino group, a hydroxyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or by using dehydrating agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters can be achieved using flow microreactor systems. This method offers advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, dichloromethane (DCM) as a solvent.
Reduction: NaBH4, methanol as a solvent.
Substitution: Various nucleophiles, solvents like DCM or acetonitrile, and catalysts like DMAP.
Major Products Formed
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (2R,3S)-3-amino-2-methylazetidine-1-carboxylate
- tert-butyl (2R,3S)-3-amino-2-methylpyrrolidine-1-carboxylate
- tert-butyl carbamate
Uniqueness
tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic properties, making it versatile for various applications .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoate |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(17)12(16)11(15)9-10-7-5-4-6-8-10/h4-8,11-12,16H,9,15H2,1-3H3/t11-,12+/m0/s1 |
InChI Key |
ITPFEPDHSLWUED-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]([C@H](CC1=CC=CC=C1)N)O |
Canonical SMILES |
CC(C)(C)OC(=O)C(C(CC1=CC=CC=C1)N)O |
Origin of Product |
United States |
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